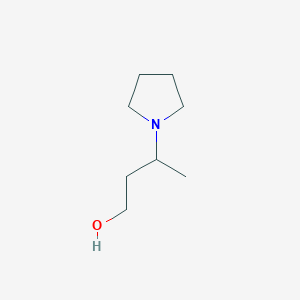

3-(Pyrrolidin-1-yl)butan-1-ol

Overview

Description

“3-(Pyrrolidin-1-yl)butan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 g/mol . The IUPAC name for this compound is 3-(1-pyrrolidinyl)-1-butanol . The InChI code for this compound is 1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 .

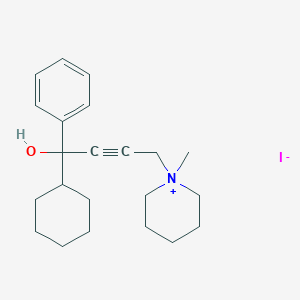

Molecular Structure Analysis

The structure of “3-(Pyrrolidin-1-yl)butan-1-ol” includes a pyrrolidine ring attached to a butanol chain . The InChIKey for this compound is FKCMGWYAPOCAKE-UHFFFAOYSA-N . The Canonical SMILES representation is CC(CCO)N1CCCC1 .

Physical And Chemical Properties Analysis

“3-(Pyrrolidin-1-yl)butan-1-ol” is a liquid at room temperature . It has a molecular weight of 143.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The topological polar surface area is 23.5 Ų .

Scientific Research Applications

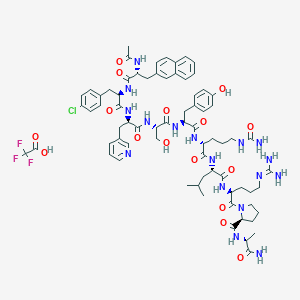

Role in Drug Discovery

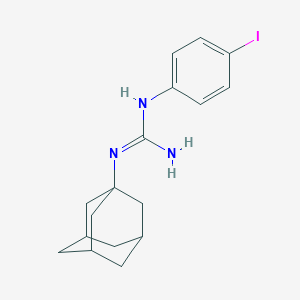

The pyrrolidine ring, which is a part of “3-(Pyrrolidin-1-yl)butan-1-ol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

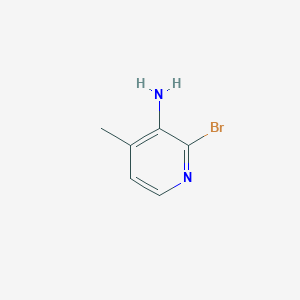

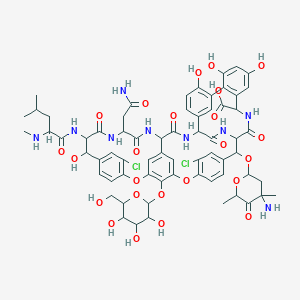

3. Use in Synthesis of Selective Androgen Receptor Modulators (SARMs) In the field of medicinal chemistry, “3-(Pyrrolidin-1-yl)butan-1-ol” has been used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) .

4. Use as a Building Block in Organic Synthesis “3-(Pyrrolidin-1-yl)butan-1-ol” can be used as a building block in organic synthesis . It activates ketones and aldehydes toward nucleophilic addition by formation of enamines .

Use in Food and Cosmetics

Apart from its applications in scientific research, “3-(Pyrrolidin-1-yl)butan-1-ol” is also used directly in food and cosmetics .

Potential Antifungal Applications

Although the information is not directly related to “3-(Pyrrolidin-1-yl)butan-1-ol”, it’s worth noting that pyrrolidine derivatives have shown potential antifungal applications . This suggests that “3-(Pyrrolidin-1-yl)butan-1-ol” could also be explored for similar applications.

Safety And Hazards

properties

IUPAC Name |

3-pyrrolidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMGWYAPOCAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434046 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-yl)butan-1-ol | |

CAS RN |

158261-95-1 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)